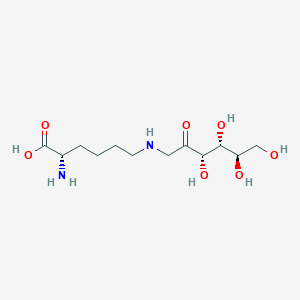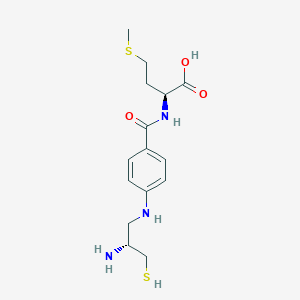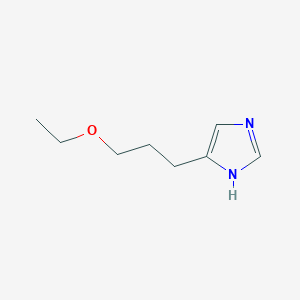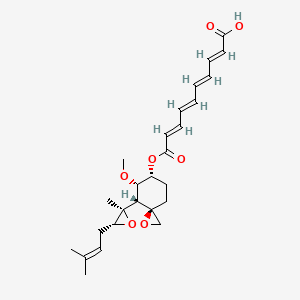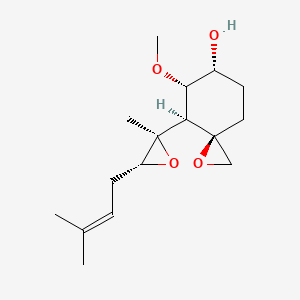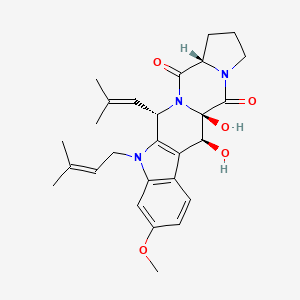
Carboxyibuprofen
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen Carboxylic Acid typically involves several steps starting from isobutylbenzene. One traditional method is the Boots process, which involves a Friedel-Crafts acylation of isobutylbenzene to produce 4-isobutylacetophenone. This intermediate is then converted to Ibuprofen Carboxylic Acid through a series of reactions including hydrolysis and decarboxylation .
Another method is the Hoechst process, which is more efficient and environmentally friendly. This process involves the carbonylation of 1-(4’-isobutylphenyl)ethanol with carbon monoxide in an acidic aqueous medium, using a palladium catalyst .
Industrial Production Methods
Industrial production of Ibuprofen Carboxylic Acid often employs the Boots-Hoechst-Celanese (BHC) process, which is a combination of the Boots and Hoechst methods. This process is highly efficient and produces high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen Carboxylic Acid undergoes several types of chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters, which can improve the solubility and absorption characteristics of the drug.
Salt Formation: The carboxylic acid group can form salts with bases, which can enhance the drug’s solubility and bioavailability.
Halogenation: The aromatic ring can undergo halogenation reactions, although these are less common.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Salt Formation: Involves bases such as sodium hydroxide or potassium hydroxide.
Halogenation: Involves halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
Esterification: Produces esters of Ibuprofen Carboxylic Acid.
Salt Formation: Produces salts such as sodium ibuprofen.
Halogenation: Produces halogenated derivatives of Ibuprofen Carboxylic Acid.
Scientific Research Applications
Ibuprofen Carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
Ibuprofen Carboxylic Acid works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are chemicals responsible for pain, inflammation, and fever in the body. By blocking COX enzymes, Ibuprofen Carboxylic Acid reduces the levels of these prostaglandins, thereby relieving symptoms .
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Aspirin: An older NSAID that also inhibits COX enzymes but has a different safety profile.
Ketoprofen: Similar to Ibuprofen Carboxylic Acid in its mechanism of action and therapeutic effects.
Uniqueness
Ibuprofen Carboxylic Acid is unique in its balance of efficacy and safety. It is less likely to cause gastrointestinal side effects compared to aspirin and has a faster onset of action compared to naproxen . Additionally, its synthesis is more environmentally friendly due to the development of efficient industrial processes .
Properties
IUPAC Name |
3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016127 | |
| Record name | Carboxyibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15935-54-3 | |
| Record name | Carboxyibuprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15935-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyibuprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYIBUPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unlike its parent compound, ibuprofen, carboxyibuprofen is generally considered pharmacologically inactive. There is no research in the provided articles suggesting that it directly interacts with specific targets to elicit downstream effects.
A: * Molecular Formula: C13H16O4* Molecular Weight: 236.27 g/mol* Spectroscopic Data: While the provided articles don't provide complete spectroscopic data, research indicates that this compound stereoisomers can be characterized by circular dichroism spectroscopy.
ANone: The provided research articles focus primarily on the biological and analytical aspects of this compound. Information on its material compatibility and stability outside of biological systems and analytical procedures is not discussed.
ANone: There is no mention of this compound possessing catalytic properties or being utilized in catalytic applications within the provided research.
A: The carboxyl group in this compound significantly alters its pharmacological properties compared to ibuprofen. The research indicates that this modification renders this compound largely inactive. This highlights the importance of the carboxylic acid group in ibuprofen for its pharmacological action.
ANone: The provided articles do not discuss formulation strategies specifically for this compound. As a metabolite, its formulation is not a primary concern.
ANone: The provided articles primarily focus on the scientific aspects of this compound and do not delve into specific SHE regulations concerning this ibuprofen metabolite.
A: Research indicates that this compound is primarily excreted in urine, both in free and conjugated forms.
A: Yes, research has shown that the different stereoisomers of this compound exhibit different pharmacokinetic profiles.
ANone: The provided articles primarily focus on this compound as a metabolite of ibuprofen and do not elaborate on any specific in vitro or in vivo studies exploring its potential biological activity.
ANone: As a largely inactive metabolite, resistance development to this compound is not a relevant concern addressed in the provided research.
A: Yes, a case study reported an accumulation of this compound in the plasma of a patient following a significant ibuprofen overdose.
ANone: The provided research does not mention any specific drug delivery strategies designed to target this compound to specific tissues. As a metabolite, its targeted delivery is not a primary focus.
A: While the presence of this compound can indicate ibuprofen exposure, research suggests that using it as a sole biomarker for validating recent ibuprofen use may not be reliable.
ANone: Various analytical methods are mentioned in the research for analyzing this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique is frequently used, often in combination with chiral stationary phases for separating and quantifying this compound stereoisomers. , , , ,
- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for analyzing this compound and other ibuprofen metabolites.
- Capillary Electrophoresis (CE): This technique provides a rapid and efficient approach for separating and analyzing this compound.
ANone: Common extraction techniques include:
- Solid-Phase Extraction (SPE): This method is widely used for extracting and concentrating this compound from biological matrices.
- Liquid-Liquid Extraction (LLE): This technique is employed to isolate this compound from biological samples based on its differential solubility in two immiscible liquids.
- Solid-Phase Microextraction (SPME): This technique offers a solvent-free approach for extracting this compound from samples.
- Liquid-Phase Microextraction (LPME): This miniaturized extraction technique requires minimal solvent consumption and is suitable for analyzing this compound in complex matrices like urine.
A: Research highlights that this compound has been detected in various environmental water samples, indicating its presence as a contaminant. , Various factors can contribute to its attenuation in rivers, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



